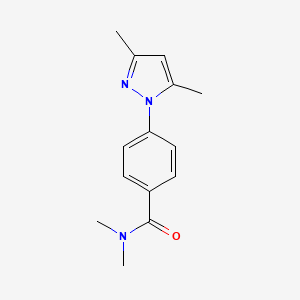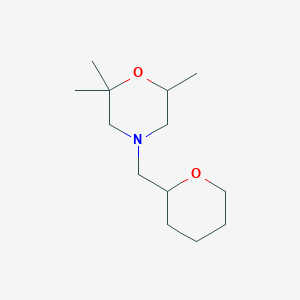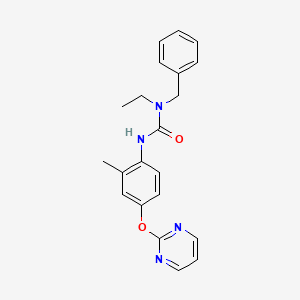![molecular formula C20H22N4O3S B7535264 1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea](/img/structure/B7535264.png)
1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea, also known as BCI-121, is a small molecule inhibitor that has been extensively studied for its potential therapeutic application in various diseases. The compound is known to exhibit potent inhibitory activity against several kinases, including JAK2, FLT3, and c-Kit, which are implicated in the pathogenesis of several diseases.
Mechanism of Action
The mechanism of action of 1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. The compound exhibits a high degree of selectivity towards JAK2, FLT3, and c-Kit kinases, which are known to play a critical role in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea has been shown to exhibit potent inhibitory activity against JAK2, FLT3, and c-Kit kinases, which are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor xenografts in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea is its potent inhibitory activity against JAK2, FLT3, and c-Kit kinases, which are implicated in the pathogenesis of various diseases. The compound exhibits a high degree of selectivity towards these kinases, which makes it an attractive candidate for therapeutic application. However, the limitations of 1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea include its poor solubility and bioavailability, which may limit its efficacy in vivo.
Future Directions
Several future directions for the research and development of 1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea can be identified. These include the optimization of the synthesis method to improve the yield and purity of the compound, the development of more potent and selective analogs of 1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea, and the evaluation of the compound's efficacy in preclinical and clinical studies. Additionally, the potential application of 1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea in combination with other therapeutic agents should also be explored to enhance its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of 1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea involves a series of chemical reactions that include the condensation of 4-(4-hydroxypiperidin-1-yl)aniline with 4-methoxy-1,3-benzothiazol-2-amine in the presence of a coupling agent, followed by the reaction with isocyanate. The final product is obtained after purification and characterization using various spectroscopic techniques.
Scientific Research Applications
1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea has been extensively studied for its potential therapeutic application in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to exhibit potent inhibitory activity against several kinases, including JAK2, FLT3, and c-Kit, which are implicated in the pathogenesis of these diseases.
properties
IUPAC Name |
1-[4-(4-hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-27-16-3-2-4-17-18(16)22-20(28-17)23-19(26)21-13-5-7-14(8-6-13)24-11-9-15(25)10-12-24/h2-8,15,25H,9-12H2,1H3,(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQLMIPTDXHLCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)NC3=CC=C(C=C3)N4CCC(CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-oxo-N-pentan-2-yl-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7535185.png)

![Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate](/img/structure/B7535197.png)

![N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide](/img/structure/B7535218.png)
![2-(Oxolan-2-ylmethoxy)-1-[4-(2-phenylacetyl)piperazin-1-yl]propan-1-one](/img/structure/B7535222.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one](/img/structure/B7535225.png)
![1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7535238.png)
![3-(3-Fluorophenyl)-2-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535247.png)


![1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B7535274.png)
![1-Methyl-1-[(2-methylphenyl)methyl]-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea](/img/structure/B7535275.png)
